molecular formula C9H14N2O2 B3022002 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid CAS No. 957491-07-5

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid

Cat. No.: B3022002
CAS No.: 957491-07-5
M. Wt: 182.22 g/mol
InChI Key: CONQUOLOKOQXAX-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid is a chemical compound with the molecular formula C8H12N2O2 . It is also known by other names such as 2-(3,5-dimethylpyrazol-1-yl)propanoic Acid and 2-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a butyric acid chain with a 3,5-dimethylpyrazol group attached. The InChI string for this compound is InChI=1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 168.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 168.089877630 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

Corrosion Inhibition

2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid derivatives have been studied for their potential in corrosion inhibition. Specifically, derivatives like 2-[Bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-4-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl) carbamoyl]-butyric acid (Pyr1-1) demonstrated promising results in inhibiting the corrosion of carbon steel in acidic environments. The inhibition efficiency increased with the concentration of the inhibitor, indicating its potential in protecting metal surfaces through adsorption and blocking active corrosion sites (Hmamou et al., 2015).

Synthesis of Heterocyclic Compounds

The chemical structure of this compound is beneficial for the synthesis of various heterocyclic compounds. For instance, pyrazole-linked pyrimidine heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential, indicating the compound's utility in creating biologically active molecules (Deohate & Palaspagar, 2020).

Polymerization Catalyst

Derivatives of this compound have been used as ligands in metal complexes that catalyze the polymerization of certain monomers. For example, complexes involving this compound and metals like iron, cobalt, and nickel were used to produce polymers like polynorbornene, demonstrating the role of such derivatives in the field of polymer chemistry (Benade et al., 2011).

Medicinal Chemistry

In medicinal chemistry, the structure of this compound has been utilized in the synthesis of compounds with potential therapeutic applications. One such compound demonstrated high affinity for αvβ6 integrin, indicating its potential in the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-8(9(12)13)11-7(3)5-6(2)10-11/h5,8H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQUOLOKOQXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411754
Record name 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7007-11-6
Record name 2-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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